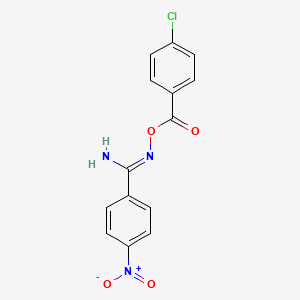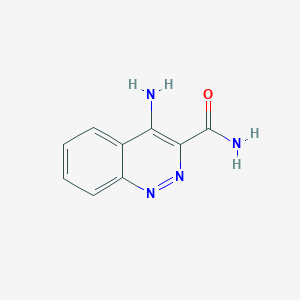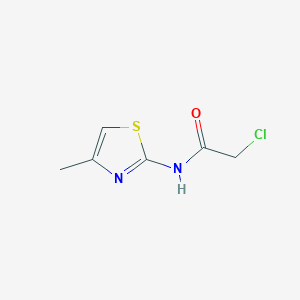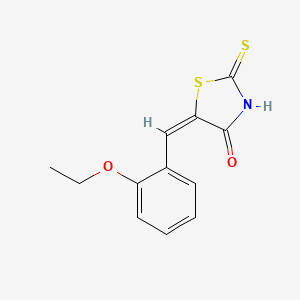
(5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
- (5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one , commonly known as EBMT, is a novel compound synthesized from thiazol-based molecules.
Synthesis Analysis
- The synthesis pathway and methods for obtaining this compound are not explicitly provided in the available information.
Molecular Structure Analysis
- The molecular formula is C12H11NO2S2 .
- The compound has an IUPAC name : (5E)-5-(2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one.
- The InChI code is: 1S/C12H11NO2S2/c1-2-15-9-6-4-3-5-8(9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+.
Chemical Reactions Analysis
- The specific chemical reactions involving this compound are not detailed in the available information.
Physical And Chemical Properties Analysis
- Storage temperature : Room temperature (RT).
- Salt data : Free.
- Purity : 95%.
- Safety Information :
- Signal word : Warning.
- Hazard statements : H302, H315, H319, H335.
- Precautionary statements : P260, P261, P264, P271, P280, P301 + P310, P302 + P350, P330, P361, P403 + P233, P405, P501.
- Physical form : Solid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Nematicidal and Antibacterial Activity : Novel methylene-bis-thiazolidinone derivatives, synthesized via condensation with mercapto acids, exhibited potential nematicidal and antibacterial activities (Srinivas, Nagaraj, & Reddy, 2008).
- Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole compounds showed significant DNA protective ability against oxidative stress and strong antimicrobial activity, especially against S. epidermidis. They also demonstrated cytotoxicity on cancer cell lines (Gür et al., 2020).
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of derivatives like 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, involving arylidene groups, was performed by acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones (Popov-Pergal et al., 2010).
- Crystal Structure and Antitumor Activity : The synthesis and crystal structure analysis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a compound with potential antitumor activity, demonstrated interesting structural features (叶姣 et al., 2015).
Molecular Docking and Spectroscopic Studies
- Molecular Docking Studies : Comprehensive molecular structure analysis, including molecular docking studies, were conducted on a thiazole derivative, revealing insights into its chemical reactivity and potential applications in cancer treatment (Shanmugapriya et al., 2022).
Additional Applications and Studies
- Antimicrobial Activities of Derivatives : Synthesis of novel thiazole compounds containing ether structure exhibited antimicrobial activities, particularly against fungal pathogens (Li-ga, 2015).
- Inhibition of 5-Lipoxygenase : A class of 5-benzylidene-2-phenylthiazolinones demonstrated high potency as direct 5-lipoxygenase inhibitors, indicating potential for treating inflammatory diseases and certain cancers (Hofmann et al., 2011).
Safety And Hazards
- The compound poses potential hazards, including skin and eye irritation. Proper handling and precautions are necessary.
Zukünftige Richtungen
- Further research is needed to explore the compound’s biological activity, potential applications, and safety profiles.
Please note that the information provided is based on available data, and additional research may be required for a more comprehensive analysis. If you have any specific questions or need further details, feel free to ask! 😊
Eigenschaften
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-9-6-4-3-5-8(9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPKQOLAHHBQSR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)
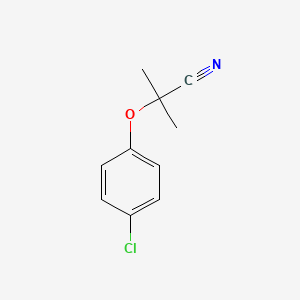



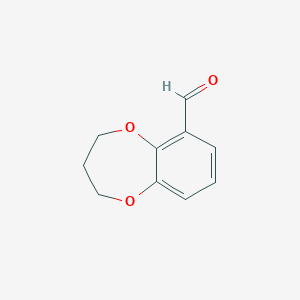
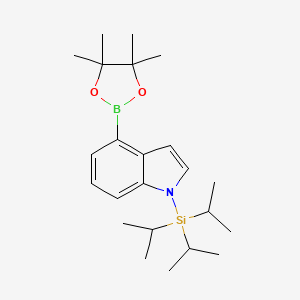
![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)
